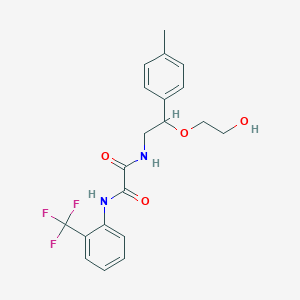

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

説明

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. Its molecular architecture comprises:

- N1-substituent: A 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl group, combining hydrophilic (hydroxyethoxy) and lipophilic (p-tolyl) moieties.

- N2-substituent: A 2-(trifluoromethyl)phenyl group, conferring electron-withdrawing properties and metabolic stability via the trifluoromethyl (CF₃) group.

This compound belongs to a class of oxalamides investigated for diverse applications, including flavor enhancement (e.g., umami taste modulation) and pharmacological activity.

特性

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c1-13-6-8-14(9-7-13)17(29-11-10-26)12-24-18(27)19(28)25-16-5-3-2-4-15(16)20(21,22)23/h2-9,17,26H,10-12H2,1H3,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWYOSUUSOJRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following components:

- Hydroxyethoxy group : Enhances solubility and may influence biological interactions.

- p-Tolyl group : Potentially contributes to lipophilicity, affecting membrane permeability.

- Trifluoromethylphenyl group : Known for enhancing metabolic stability and bioactivity.

The molecular formula is , with a molecular weight of approximately 395.39 g/mol.

Research indicates that N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide exhibits several biological activities:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. In cell lines, it was observed to induce apoptosis through caspase activation, which is critical for cancer therapy .

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects against oxidative stress. In models of neuronal injury, it reduced cell death and improved cell viability, highlighting its potential in neurodegenerative disease treatment .

Pharmacokinetics

The pharmacokinetic profile of N1-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide suggests favorable absorption and distribution characteristics due to the hydroxyethoxy moiety, which enhances solubility. Studies are ongoing to assess its metabolism and excretion pathways.

Case Studies

- Anti-inflammatory Study : In a controlled study involving RAW264.7 macrophages, treatment with the compound significantly decreased nitric oxide production in response to lipopolysaccharide (LPS) stimulation. The results indicated a dose-dependent effect, with higher concentrations leading to more substantial reductions in inflammatory markers .

- Antitumor Efficacy : A recent investigation evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., breast and prostate cancer). Results showed that at concentrations of 10-100 µM, the compound inhibited cell viability by inducing apoptosis, suggesting its potential as an anticancer agent .

Comparative Biological Activity Table

類似化合物との比較

Comparison with Similar Oxalamide Compounds

The following analysis compares the target compound with structurally and functionally related oxalamides, emphasizing substituent effects, biological activity, and safety profiles.

Structural Comparison

Key Observations :

- The hydroxyethoxy group in the target compound enhances hydrophilicity compared to purely aromatic or imide-based N1 substituents (e.g., GMC-6).

- The CF₃ group in both the target compound and compound 1c improves metabolic resistance and binding affinity to hydrophobic targets .

Umami Flavor Potency

- S336: A benchmark umami agonist with EC₅₀ values in the nanomolar range for hTAS1R1/hTAS1R3 receptor activation. Its dimethoxybenzyl and pyridyl groups optimize receptor interaction .

Enzyme Inhibition

- N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) : Inhibits CYP3A4 by 51% at 10 µM, suggesting moderate drug-drug interaction risk .

- Target Compound : The CF₃ group may lower CYP inhibition compared to pyridyl-containing analogs, as electron-withdrawing groups often reduce metabolic interference .

Q & A

Basic Question: What are the optimal synthesis conditions for this compound, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves coupling aromatic amines with oxalyl chloride derivatives under controlled conditions. Key parameters include:

- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates .

- Catalysts: Triethylamine is commonly used to deprotonate reactive sites and accelerate amide bond formation .

- Temperature: Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .

- Purification: Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced Question: How can side reactions during synthesis (e.g., hydrolysis or unintended substitutions) be mitigated?

Methodological Answer:

- Protecting Groups: Temporarily shield reactive hydroxyl or amine groups using tert-butyldimethylsilyl (TBS) or benzyl groups during critical steps .

- pH Control: Maintain mildly acidic conditions (pH 5–6) to minimize oxalamide hydrolysis, which is prevalent in alkaline environments .

- Inert Atmosphere: Use nitrogen or argon to prevent oxidation of the trifluoromethyl group or thiophene rings .

- Real-Time Monitoring: Employ HPLC or TLC to track reaction progress and terminate before side reactions dominate .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent connectivity (e.g., distinguishing p-tolyl and trifluoromethylphenyl regions) .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Question: How can researchers resolve structural ambiguities in derivatives with similar functional groups?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to map proton-carbon correlations, clarifying proximity of hydroxyethoxy and trifluoromethyl groups .

- Isotopic Labeling: Introduce deuterium or ¹³C at specific positions to trace reaction pathways and confirm substitution sites .

- Computational Modeling: Density Functional Theory (DFT) predicts NMR/IR spectra and steric interactions, aiding structural assignments .

Basic Question: What biological targets or pathways are associated with this compound?

Methodological Answer:

While its exact mechanism is under investigation, structural analogs show activity against:

- Kinase Enzymes: Inhibition of tyrosine kinases (e.g., EGFR) due to oxalamide’s chelation potential .

- GPCRs: Interactions with serotonin or dopamine receptors attributed to aromatic and trifluoromethyl motifs .

- Antimicrobial Targets: Thiophene and hydroxyethoxy groups may disrupt bacterial membrane synthesis .

Advanced Question: How can researchers design assays to elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzymes or receptors .

- Knockout Models: Use CRISPR-edited cell lines to identify target dependencies (e.g., apoptosis pathways) .

- Metabolomics: LC-MS-based profiling of treated cells reveals disrupted metabolic pathways .

- Molecular Docking: Simulate interactions with candidate targets (e.g., ATP-binding pockets) using AutoDock Vina .

Basic Question: What chemical reactions are feasible for modifying this compound’s structure?

Methodological Answer:

- Hydrolysis: Oxalamide cleavage under strong acids (e.g., HCl) or bases (e.g., NaOH) to yield carboxylic acids .

- Reduction: Convert nitro groups (if present) to amines using Pd/C and H₂ .

- Electrophilic Substitution: Bromination or nitration of aromatic rings using Br₂/Fe or HNO₃/H₂SO₄ .

- Etherification: Modify hydroxyethoxy groups via Williamson synthesis with alkyl halides .

Advanced Question: How do solvent polarity and temperature influence reaction kinetics for derivatization?

Methodological Answer:

- Polar Solvents (DMF, DMSO): Accelerate SN2 reactions (e.g., etherification) by stabilizing transition states .

- Nonpolar Solvents (Toluene): Favor Friedel-Crafts alkylation of aromatic rings by reducing solvation .

- Temperature Effects: Higher temps (80–100°C) drive endothermic reactions (e.g., amidation) but risk decomposition; monitor via DSC .

Basic Question: What physicochemical properties are critical for formulation studies?

Methodological Answer:

- Solubility: Moderate solubility in DMSO (≥10 mM) but poor in aqueous buffers; consider PEG-based nanoformulations .

- Stability: Degrades under UV light; store in amber vials at -20°C .

- LogP: Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity for blood-brain barrier penetration .

Advanced Question: How can researchers optimize this compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug Design: Mask polar groups (e.g., hydroxyethoxy) as esters or carbonates for enhanced absorption .

- Liposomal Encapsulation: Improve plasma half-life using phosphatidylcholine-cholesterol vesicles .

- Co-crystallization: Enhance solubility via co-crystals with succinic acid or caffeine .

- PK/PD Modeling: Use PBPK models to predict dosing regimens and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。